N-(3-methoxybenzyl)-N'-(3-methoxyphenyl)ethanediamide -

N-(3-methoxybenzyl)-N'-(3-methoxyphenyl)ethanediamide

Catalog Number: EVT-4702374
CAS Number:
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(benzyl)linolenamide

  • Compound Description: N-(benzyl)linolenamide (Cmpd 1) is a macamide, a type of secondary metabolite isolated from the Peruvian plant Lepidium meyenii L. (Maca) []. Macamides have been reported to exhibit various biological activities, including anti-oxidative, anti-fatigue, anti-cancer, anti-osteoporotic, and neuroprotective effects [, ]. This compound significantly reduced cell viability in HepG2 and HeLa cancer cell lines and decreased red fluorescence in cells stained with LysoTracker Red DND-99 []. These findings suggest that N-(benzyl)linolenamide may inhibit lysosomal acidification and potentially autolysosomal degradation [].

N-(3-methoxybenzyl)linolenamide

  • Compound Description: N-(3-methoxybenzyl)linolenamide (Cmpd 2), similar to its structural analog N-(benzyl)linolenamide, is a macamide isolated from the Peruvian plant Lepidium meyenii L. (Maca) [, ]. N-(3-methoxybenzyl)linolenamide also significantly reduced cell viability and decreased red fluorescence in stained HepG2 and HeLa cancer cell lines []. These results suggest that, like N-(benzyl)linolenamide, N-(3-methoxybenzyl)linolenamide may inhibit lysosomal acidification and potentially autolysosomal degradation [].

N-3-methoxybenzyl-palmitamide

  • Compound Description: N-3-methoxybenzyl-palmitamide (MPM) is a macamide derived from Lepidium meyenii (Maca) []. A recent study investigating the pharmacokinetics and tissue distribution of MPM in rats revealed that it is slowly absorbed and eliminated []. Additionally, MPM exhibited a lung-targeting property, with the highest distribution found in the stomach followed by the lung [].

N-benzylpalmitamide

  • Compound Description: N-benzylpalmitamide (BPM) is another macamide derived from Lepidium meyenii (Maca), structurally similar to N-3-methoxybenzyl-palmitamide [, ]. It has been investigated for its inhibitory effect on fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids []. N-benzylpalmitamide exhibits concentration-dependent inhibition of FAAH, indicating its potential as a therapeutic agent for conditions such as pain, inflammation, and CNS degenerative disorders [].
  • Compound Description: SNC80 is a potent and selective δ-opioid receptor agonist [, , , , , , ]. It exhibits stimulant-like behavioral effects, such as locomotor stimulation, in rodents and monkeys [, ]. Research has shown that SNC80 interacts with the δ-opioid receptor and displays different regulatory effects on the human δ-opioid receptor (hDOR) compared to endogenous opioid peptides like Leu-enkephalin and Met-enkephalin [, ]. Studies also suggest that SNC80 might influence the functional activity of monoamine transporters or presynaptic monoamine terminals due to its ability to enhance the locomotor-stimulating effects of monoamine transporter ligands [, ].
  • Compound Description: (+)BW373U86 is another δ-opioid agonist, similar in structure to SNC80 [, ]. Like SNC80, (+)BW373U86 also affects amphetamine-induced activity levels [, ].

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

  • Compound Description: This particular compound is a 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivative with a folded conformation [].

5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-A]Pyrimidin-7-Amine

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative synthesized through chlorination and amination reactions []. It has shown moderate anticancer activity in biological assays [].
  • Compound Description: This compound is a 1H-1,2,3-triazole-4-carbohydrazide derivative that has been synthesized and structurally characterized []. Computational studies have been conducted on this molecule to investigate its theoretical IR, NMR, UV, and nonlinear optical properties in various solvents []. Furthermore, in silico ADME analysis was performed to assess its physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties [].

(R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide

  • Compound Description: This compound is a chiral sulfinamide synthesized by reacting (R)-tert-butanesulfinamide with 3-methoxyphenyl bromide [].

4-Chloro-N-(3-methoxyphenyl)benzamide

  • Compound Description: This compound is a benzamide derivative that crystallizes with two independent molecules in its asymmetric unit [].

3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound is a 1H-1,2,4-triazole-5(4H)-thione derivative [].

N-(3-Methoxyphenyl)-tert-butanesulfinamide

  • Compound Description: This compound is a sulfinamide derivative, similar to (R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide. The N(H)S(O)tBu fragment in this compound is disordered over two positions in its crystal structure [].

N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate

  • Compound Description: This compound is an acetamide derivative containing a quinoline moiety []. Its structure has been analyzed and compared to related compounds [].

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

  • Compound Description: This compound is a triazole-pyrimidine derivative. Its crystal structure has been elucidated, revealing the presence of both intramolecular and intermolecular hydrogen bonds []. Density Functional Theory (DFT) calculations have also been performed on this compound to gain insights into its electronic structure properties, chemical reactivity, and potential applications [].

7-hydroxy-2-(4-hydroxy- 3-methoxyphenyl)-chromen-4-one

  • Compound Description: This compound is a chromen-4-one derivative investigated for its effects on hyperlipidemic rats [, ]. Studies have shown that this compound can reduce cholesterol and LDL levels, improve Mn-SOD levels, and enhance SOD2 gene expression in hyperlipidemic rats, indicating its potential as a therapeutic agent for hyperlipidemia [, ].

bis{μ-1-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-2-olato-κ3 N 2,O:O}bis({1-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-2-olato-κ2 N 2,O}copper(II))

  • Compound Description: This compound is a dinuclear copper(II) complex []. The copper ions in the complex are bridged by oxygen atoms from the ligands.

4-tert-butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide

  • Compound Description: This compound is a benzohydrazide derivative [].

2–(2–Hydroxy–3–methoxyphenyl)–1–(4–methylphenyl)–4, 5–diphenyl–1H–imidazole

  • Compound Description: This compound is a substituted imidazole synthesized via a multicomponent reaction [].

N‐[3‐(3‐Methoxyphenyl)propyl] Amides

  • Compound Description: N-[3-(3-Methoxyphenyl)propyl] amides represent a class of compounds explored for their binding affinities toward human melatonin MT1 and MT2 receptors [].
  • Compound Description: N-[3-(2-Hydroxy-3-methoxyphenyl)propyl]-6-bromobenzamides are a group of phenolic bromoarylalkanamides that undergo a photolysis reaction in methanol with sodium hydroxide, leading to the formation of 5,6-dihydro-4H,8H-pyrido[3,2,1-de]phenanthridin-8-ones [].

3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide

  • Compound Description: This compound is a propanamide derivative [].

3-(2-aminoalkyl)-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methyl-uracils

  • Compound Description: This group of compounds consists of uracil derivatives designed as potent antagonists of the human gonadotropin-releasing hormone receptor []. These compounds show good oral bioavailability in mice and cynomolgus monkeys [].
  • Compound Description: This compound is the benzoate salt of Tramadol, a painkiller [].
  • Compound Description: This group of compounds consists of hydrazinecarbothioamide derivatives evaluated for their anticancer activity, particularly against the HER-2 overexpressed breast cancer cell line SKBr-3 [].

[RuCl(η6-p-cymene)(HL)]+ (HL1 and HL2)

  • Compound Description: This group includes two cationic ruthenium(II)-p-cymene complexes derived from thiosemicarbazone ligands, HL1 and HL2 []. These complexes have been synthesized and characterized to study their potential as anticancer agents. Evaluation of their cytotoxicity against NCI-H460, A549, and MDA-MB-231 cancer cell lines revealed that while they were not more potent than cisplatin, they exhibited greater efficacy, particularly the complex derived from HL1 [].

(2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide

  • Compound Description: This compound is a ferulamide derivative investigated for its anticancer activity []. It exhibits potent cytotoxicity against HL-60 cells, inducing apoptosis and cell cycle arrest []. The compound's mechanism of action involves the induction of CDK inhibitor p21, leading to G2/M phase arrest and subsequent apoptosis through the down-regulation of Bcl-2 expression [].

(E)-N′-[(E)-3-(4-Hydroxy-3-methoxyphenyl)allylidene]isonicotinohydrazide

  • Compound Description: This compound is an isonicotinohydrazide derivative [].

2-(4-hydroxy-3-methoxyphenyl)ethyl hexa- and octacosanoates

  • Compound Description: These two esters are natural products isolated from the leaves of Cinnamomum reticulatum Hay [].

Properties

Product Name

N-(3-methoxybenzyl)-N'-(3-methoxyphenyl)ethanediamide

IUPAC Name

N'-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

InChI

InChI=1S/C17H18N2O4/c1-22-14-7-3-5-12(9-14)11-18-16(20)17(21)19-13-6-4-8-15(10-13)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

YBWPCPGFGSBADA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.